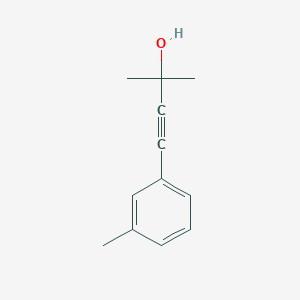

2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol

Description

Contextualization within the Chemistry of Tertiary Propargylic Alcohols

2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol belongs to the class of organic compounds known as tertiary propargylic alcohols. These molecules are characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to two other carbon atoms and an alkynyl group. Propargylic alcohols, in general, are recognized as valuable and readily available bifunctional synthons in organic transformations due to the presence of both an alkyne and a hydroxyl group. researchgate.net

The synthesis of these alcohols is often straightforward, typically involving the nucleophilic addition of an acetylide to a ketone. nih.gov Specifically, aryl-substituted tertiary propargylic alcohols like the title compound can be synthesized via palladium-catalyzed coupling reactions, such as the Sonogashira coupling, between an aryl halide and a suitable alkynol like 2-methyl-3-butyn-2-ol (B105114). researchgate.net

Tertiary propargylic alcohols are notable for their unique reactivity, which enables a wide range of chemical transformations. They are useful synthetic intermediates that have found widespread use in organic synthesis. thieme-connect.com Their dual functionality allows them to participate in a variety of reactions, including cyclizations, substitutions, and additions. researchgate.net Some of the characteristic reactions of tertiary propargylic alcohols are summarized in the table below.

| Reaction Type | Description | Potential Products |

| Meyer-Schuster Rearrangement | An acid-catalyzed isomerization of secondary and tertiary propargylic alcohols. nih.gov | α,β-Unsaturated ketones or aldehydes. nih.gov |

| Oxidative Rearrangement | Oxidation, for example with m-CPBA, can lead to the formation of tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com | Enoic acids. thieme-connect.com |

| Halogenation Reactions | Electrophilic halogenation can yield a variety of halogenated ketones. nih.gov | α-Haloenones, β-haloenones, and mixed β,β-dihaloenones. nih.gov |

| Substitution Reactions | The hydroxyl group can be substituted by various nucleophiles. nih.gov | Allenes, 1,3-dienes, or fused heterocycles depending on the substrate and catalyst. acs.org |

| Dihalohydration | Regioselective conversion into dihalohydroxyketones. nih.gov | α,α-Dichloro-β-hydroxyketones. nih.gov |

| Friedel-Crafts Alkylation | Reaction with electron-rich arenes can lead to the formation of indenes. researchgate.net | Indene derivatives. researchgate.net |

Strategic Importance of Arylalkynols in Modern Synthetic Design

Arylalkynols, such as this compound, represent a strategically important subclass of propargylic alcohols. The presence of the aryl group in conjugation with the alkyne moiety imparts specific reactivity and provides a handle for constructing more complex molecular architectures.

One of the key applications of arylalkynols is their role as precursors to terminal arylalkynes. nih.gov Terminal arylalkynes are crucial building blocks in materials science and are used in subsequent coupling reactions to create larger conjugated systems. nih.gov The synthesis of an arylalkynol is often the first step in a two-step process to obtain the corresponding terminal alkyne. This involves a Sonogashira-Hagihara coupling reaction followed by a retro-Favorsky elimination of acetone (B3395972). nih.gov

Furthermore, arylalkynols are valuable substrates in cascade cycloaddition reactions for the synthesis of structurally diverse and complex oxygen-containing heterocycles like spiroketals and oxa-bridged fused heterocycles. researchgate.net These reactions are often catalyzed by transition metals, such as gold or platinum, and allow for the rapid assembly of intricate molecular frameworks from relatively simple starting materials. researchgate.net The ability to construct such complex scaffolds efficiently is of high importance in the development of new pharmaceuticals and functional materials.

Overview of Research Trajectories for this compound and Analogues

Research concerning this compound and its analogues has primarily focused on their synthesis and the exploration of their reactivity in various organic transformations.

Synthesis: Efficient protocols for the synthesis of aryl-2-methyl-3-butyn-2-ols have been a significant area of investigation. Researchers have developed copper-free, palladium-catalyzed Sonogashira coupling reactions of 2-methyl-3-butyn-2-ol with a wide range of aryl bromides, which provides a versatile route to these compounds in good to excellent yields. researchgate.net An alternative approach involves the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. researchgate.net These methods offer efficient access to arylalkynols from readily available starting materials.

Structural and Reactivity Studies of Analogues: While specific detailed studies on this compound are not extensively documented in the provided results, significant research has been conducted on its close analogues, providing insight into the chemical behavior of this class of compounds.

For instance, the crystal structure of a closely related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol , has been determined, revealing details about its molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov Such structural information is crucial for understanding the reactivity and physical properties of these molecules.

Another analogue, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol , has been the subject of crystallographic, Hirshfeld surface analysis, and computational studies. These investigations have provided a deep understanding of its solid-state structure, highlighting the formation of hexameric clusters through hydrogen bonding.

The table below summarizes some of the researched analogues and the focus of the studies.

| Compound Analogue | Key Research Focus |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | Synthesis via Sonogashira-Hagihara coupling and X-ray crystal structure analysis. nih.gov |

| 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | Crystal structure, Hirshfeld surface analysis, and computational chemistry studies. |

| General Aryl-2-methyl-3-butyn-2-ols | Development of efficient palladium-catalyzed synthesis protocols from aryl bromides. researchgate.net |

| 2-Methyl-4-phenyl-3-butyn-2-ol | Use in acid-catalyzed reactions with heteroareneboronic acids to form fused heterocycles, allenes, or 1,3-dienes. acs.org |

These research trajectories demonstrate the ongoing interest in arylalkynols as versatile intermediates in organic synthesis. The development of new synthetic methods and the detailed investigation of their structural and reactive properties continue to expand their utility in constructing complex and functionally important molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(3-methylphenyl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10-5-4-6-11(9-10)7-8-12(2,3)13/h4-6,9,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUCDVKEFJTWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569788 | |

| Record name | 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63079-66-3 | |

| Record name | 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Reaction Pathways and Mechanistic Insights for 2 Methyl 4 3 Methylphenyl but 3 Yn 2 Ol

Catalytic Rearrangements of Propargylic Alcohols

Propargylic alcohols are well-known for undergoing rearrangement reactions under catalytic conditions, leading to the formation of α,β-unsaturated carbonyl compounds or allenes. The specific pathway and resulting product are highly dependent on the substitution pattern of the alcohol and the reaction conditions employed.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones and aldehydes, respectively wikipedia.org. The reaction is a classic method for preparing these valuable carbonyl compounds rsc.org. The mechanism involves three principal steps:

Protonation of the hydroxyl group.

A rate-determining 1,3-hydroxyl shift to form an allene (B1206475) intermediate.

Keto-enol tautomerism to yield the final α,β-unsaturated carbonyl product wikipedia.org.

For a tertiary alcohol such as 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol, the expected Meyer-Schuster product would be an α,β-unsaturated ketone. However, this pathway is often in competition with another rearrangement, the Rupe rearrangement, which can be the dominant pathway for tertiary alcohols wikipedia.org. The challenge in utilizing the Meyer-Schuster reaction lies in selectively promoting the desired rearrangement over other possible reaction pathways rsc.org.

In the case of tertiary propargylic alcohols with a terminal alkyne, the acid-catalyzed reaction often deviates from the Meyer-Schuster pathway to follow the Rupe rearrangement wikipedia.org. This alternative reaction proceeds through an enyne intermediate to form α,β-unsaturated methyl ketones rather than the aldehydes that might be expected from a direct rearrangement wikipedia.org. For this compound, which is an internal alkyne, the Rupe pathway competes directly with the Meyer-Schuster rearrangement, typically leading to the formation of an α,β-unsaturated ketone wikipedia.org. The choice between the two pathways can be influenced by the specific catalyst and reaction conditions.

| Rearrangement | Substrate Type | Typical Product | Key Intermediate |

|---|---|---|---|

| Meyer-Schuster | Secondary/Tertiary Propargylic Alcohol | α,β-Unsaturated Ketone/Aldehyde | Allene |

| Rupe | Tertiary Propargylic Alcohol | α,β-Unsaturated Methyl Ketone | Enyne |

The Propargyl Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement used to synthesize functionalized allenes rsc.org. This reaction does not occur with the propargylic alcohol directly. Instead, the alcohol must first be converted into a propargyl vinyl ether (PVE). This is often achieved by reacting the alcohol with an aldehyde, isopropenyl ether, or an orthoester scispace.com. Once the PVE is formed, heating triggers the researchgate.netresearchgate.net-sigmatropic shift, which proceeds through a cyclic transition state to yield an allenic aldehyde or ketone nih.gov. The Propargyl Claisen rearrangement is a valuable tool for creating carbon-carbon bonds and installing the unique allene functionality into a molecule nih.gov. The stereochemical outcome of the reaction can often be controlled by using conformationally restricted substrates nih.gov.

Nucleophilic Substitution and Addition Reactions

Gold catalysts, known for their soft π-acidic nature, are particularly effective at activating the carbon-carbon triple bond of propargylic alcohols, facilitating a range of nucleophilic substitution and addition reactions.

Gold(I) and Gold(III) catalysts can activate the alkyne of this compound, making it susceptible to attack by various nucleophiles. The regioselectivity of the attack can lead to different product classes. Gold-catalyzed reactions of 1,3-diarylpropargyl alcohols with aryl nucleophiles have been shown to be tunable, yielding different products based on the reaction conditions nih.gov.

The reaction can proceed via two main pathways:

C3 Nucleophilic Substitution: The nucleophile attacks the terminal carbon of the alkyne (C3), leading to a 1,3-shift of the hydroxyl group and the formation of a tri-substituted allene nih.gov.

C1 Nucleophilic Substitution: The nucleophile attacks the carbon bearing the hydroxyl group (C1), resulting in the substitution of the alcohol. This pathway often competes with the C3 route nih.gov.

The choice of catalyst, solvent, and temperature can influence the product ratio, allowing for the selective synthesis of allenes or other substitution products nih.gov.

| Catalyst System | Nucleophile (ArH) | Major Product Type | Reference |

|---|---|---|---|

| Au(III) | Electron-rich Arenes | Triaryl-allenes | nih.gov |

| Au(III) | Various Arenes | Diaryl-indenes (via subsequent hydroarylation) | nih.gov |

| Au(I) | Alcohols | δ-Amino-α,β-unsaturated ketones (from alkynylazetidines) | researchgate.net |

Gold catalysts are also efficient in promoting the addition of amines across carbon-carbon triple bonds (hydroamination). For a substrate like this compound, the gold catalyst would activate the alkyne, facilitating the nucleophilic attack of an amine. While the intramolecular hydroamination of allenes is well-studied, the intermolecular version has received less attention nih.gov.

The mechanism is thought to proceed through an "inner sphere" pathway, where the amine coordinates to the gold center before adding to the alkyne, rather than an "outer sphere" attack on a gold-π-alkyne complex nih.gov. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the catalyst and substrate. For allenes, cationic gold(I) complexes featuring bulky carbene ligands have been shown to effectively promote the Markovnikov addition of secondary amines to afford allylic amines nih.gov. A similar activation of the alkyne in this compound would be expected to lead to the formation of an enamine or an imine after tautomerization of the initial addition product.

Propargylic Allylation

While direct allylation at the propargylic carbon of a pre-formed tertiary alcohol like this compound is not a typical transformation, the propargylic framework is central to allylation chemistry. More commonly, related structures are assembled via the allylation of other precursors. However, the hydroxyl group can be derivatized or participate in rearrangements. For instance, propargylic alcohols can undergo Meyer-Schuster or Rupe rearrangements under acidic conditions, though these are more common for secondary and primary alcohols. In the context of allylation, the hydroxyl group can be converted into a better leaving group to facilitate a subsequent nucleophilic attack, or it can direct the stereochemical outcome of reactions on the adjacent alkyne.

Metal-Catalyzed Functionalization of the Alkyne Moiety

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to a variety of metal-catalyzed additions. These reactions are powerful tools for introducing new functional groups with high degrees of regio- and stereocontrol.

Hydroboration and hydrosilylation involve the addition of a B-H or Si-H bond, respectively, across the alkyne. These reactions are fundamental for producing vinylboronates and vinylsilanes, which are highly versatile intermediates in synthesis. The regioselectivity and stereoselectivity of these additions are heavily influenced by the choice of catalyst and the steric and electronic properties of the alkyne substituents.

For internal propargylic alcohols, the hydroxyl group can act as a directing group, influencing the regioselectivity of the addition. Ruthenium-catalyzed hydroboration of internal alkynes with pinacolborane can proceed via an unusual trans-addition mode. nih.govresearchgate.net In contrast, other catalysts typically favor syn-addition. Similarly, platinum catalysts are often used for the hydrosilylation of internal propargyl alcohols, where intermolecular hydrogen bonding between the silane and the hydroxyl group can control the regioselectivity. chemrxiv.org

Table 1: Representative Metal-Catalyzed Alkyne Functionalization

| Reaction | Catalyst System | Reagent | Typical Outcome |

|---|---|---|---|

| Hydroboration | [Cp*RuCl]4 | Pinacolborane | trans-addition of B-H |

| Hydrosilylation | Pt(0) complex | Glycidyl silanes | High β,E-regioselectivity |

This table presents illustrative data based on general findings for internal propargylic alcohols.

A significant advancement in alkyne chemistry is the development of stereodivergent methods, which allow for the selective synthesis of either the E- or Z-isomer of the resulting alkene from the same starting alkyne. nih.govrsc.org This control is typically achieved by carefully selecting the catalyst, ligands, or additives. nih.govrsc.org For example, in the hydroarylation of unsymmetrical alkynes, a palladium catalyst might favor syn-carbopalladation to yield the E-isomer, while a dual Pd/Ir catalytic system could be employed to access the Z-isomer. nih.gov This level of control is crucial for the synthesis of stereochemically defined alkenes, which are important in pharmaceuticals and materials science. nih.govrsc.org The ability to switch between cis and trans selectivity by modifying the catalytic system, such as through the addition of a Lewis acid cocatalyst, represents a powerful strategy in modern organic synthesis. rsc.org

Cyclization and Cascade Reactions

The alkyne moiety of this compound is an excellent electrophile/nucleophile, enabling its participation in a wide array of cyclization and cascade reactions to construct complex polycyclic and heterocyclic systems.

Alkynes are privileged precursors for the synthesis of a broad spectrum of N-, O-, and S-containing heterocycles. nih.gov Internal alkynes can undergo annulation reactions with suitable partners to form aromatic heterocyclic rings. For example, cobalt-catalyzed annulation with o-phenylenediamines can produce quinoxaline derivatives. researchgate.net Palladium-catalyzed reactions are also widely used; for instance, a Pd(II)-catalyzed cascade functionalization of internal alkynes can lead to pyrrolizine- and indolizine-fused heterocycles in good yields. researcher.life The versatility of alkynes allows for their use in [3+2] and [4+1] cycloaddition processes to generate five-membered rings like pyrazoles and pyrroles. nih.govrsc.org

Table 2: Examples of Heterocycle Synthesis from Internal Alkynes

| Heterocyclic System | Reaction Type | Typical Reagents/Catalysts |

|---|---|---|

| Quinoxalines | Annulation | o-phenylenediamines, Co catalyst |

| Pyrrolizines | Cascade Cyclization | Pd(II) catalyst |

| Pyrazoles | [3+2] Cycloaddition | Hydrazines, Phenylselenyl chloride |

This table provides general examples of synthetic strategies applicable to internal alkynes.

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, offering high levels of atom and step economy. The alkyne functionality is an ideal trigger for such processes. An initial metal-catalyzed activation of the alkyne, such as carbometalation, can generate a reactive intermediate that undergoes subsequent intramolecular reactions. acs.org For instance, an alkenyl-metal species formed from the alkyne can be trapped by a tethered nucleophile to initiate a cyclization cascade. researcher.life These strategies have been exploited to create complex polycyclic scaffolds from relatively simple propargylic precursors. acs.org The development of such cascade processes is a key area of research, enabling the efficient construction of molecules with significant skeletal diversity. researcher.life

Huisgen Cycloaddition in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 1,2,3-triazoles from azides and alkynes. This reaction can proceed thermally or be catalyzed by copper(I) or ruthenium(II), with the catalyzed versions often referred to as "click chemistry" due to their high efficiency and selectivity.

Despite the broad utility of this reaction, there is no specific literature documenting the use of this compound as the alkyne component in a Huisgen cycloaddition. Consequently, no data on reaction conditions, yields, or the properties of the resulting triazole products derived from this specific starting material can be provided.

Radical Chemistry and Organocatalysis

Radical reactions and organocatalysis represent modern and powerful tools in synthetic organic chemistry, enabling the formation of complex molecules under mild conditions.

Radical Acylalkylation of Enynes

The radical acylalkylation of enynes is a valuable transformation for the synthesis of functionalized allenes and other unsaturated ketones. This reaction typically involves the generation of an acyl radical, which then adds to the enyne system. While this methodology has been applied to various substrates, there are no published studies detailing the radical acylalkylation of an enyne system derived from or incorporating this compound. Therefore, specific research findings, including reaction efficiency and product characterization, are not available.

Brønsted Base Activated Cycloadditions

Brønsted base catalysis can be employed to activate substrates for various cycloaddition reactions by deprotonation, thereby increasing their nucleophilicity. These reactions are synthetically useful for the construction of carbo- and heterocyclic rings. A review of the available scientific literature reveals no instances of this compound being utilized as a substrate in Brønsted base activated cycloaddition reactions. As such, there is no experimental data or mechanistic analysis to report for this specific compound in this reaction class.

Derivatization and Advanced Synthetic Transformations Utilizing 2 Methyl 4 3 Methylphenyl but 3 Yn 2 Ol As a Synthon

Synthesis of Substituted Indoles and Furanones

The structural framework of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol is an excellent precursor for the synthesis of substituted indoles. A common strategy involves the initial conversion of the propargyl alcohol to the terminal alkyne, 1-ethynyl-3-methylbenzene. This intermediate can then undergo coupling with suitable aniline (B41778) derivatives to construct the indole (B1671886) ring system. For instance, palladium- or copper-catalyzed reactions of 2-haloanilines with terminal arylalkynes are well-established methods for synthesizing 2-substituted indoles.

Similarly, the synthesis of furanones can be achieved from propargyl alcohol precursors. The Meyer-Schuster rearrangement of tertiary propargyl alcohols like this compound typically yields α,β-unsaturated ketones. However, under specific acidic or metal-catalyzed conditions, these alcohols can undergo cyclization pathways to form substituted furanone rings. Gold or silver catalysts are often employed to facilitate the cycloisomerization of γ-hydroxyalkynones, which can be derived from the starting propargyl alcohol, to yield substituted 3(2H)-furanones.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolo[3,2-d]pyrimidinediones, N-arylpyrrolidines, N-arylpiperidines, Triazoloquinoxalines)

The versatility of this compound extends to the synthesis of a broad spectrum of nitrogen-containing heterocycles.

Pyrroles: The synthesis of substituted pyrroles can be achieved through various multicomponent reactions where an arylacetylene derivative acts as a key building block. After converting this compound to its terminal alkyne, it can be employed in reactions such as the [3+2] cycloaddition with azomethine ylides or in transition-metal-catalyzed annulation reactions with amines and other components to furnish highly substituted pyrrole (B145914) cores.

Pyrrolo[3,2-d]pyrimidinediones: Research has demonstrated the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones through a domino C-N coupling/hydroamination reaction sequence. nih.gov This process involves the initial Sonogashira coupling of an alkynylated uracil (B121893) with an aniline. In studies exploring the substrate scope, the use of a synthon containing the m-tolyl group, structurally analogous to the core of this compound, was investigated. It was noted that diminished yields were obtained for the m-tolyl-substituted compound compared to other derivatives, highlighting the electronic and steric influence of the substituent on the reaction efficiency. nih.gov

| Substituent on Alkyne Moiety | Aniline Derivative | Product | Yield |

|---|---|---|---|

| Phenyl | 4-Toluidine | 4a | Good |

| m-Tolyl | 4-Toluidine | 4h | Diminished |

| N,N-dimethylaminophenyl | 4-Toluidine | 4k | Diminished |

N-arylpyrrolidines and N-arylpiperidines: The synthesis of these saturated heterocycles can be envisioned through multi-step sequences starting from the propargyl alcohol. One potential route involves the reduction of the alkyne to an alkene or alkane, followed by functionalization and subsequent cyclization reactions with appropriate nitrogen-containing synthons.

Triazoloquinoxalines: The construction of the triazoloquinoxaline scaffold can be approached through click chemistry. The terminal alkyne derived from this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitably functionalized azido-quinoxaline precursor to yield the target triazoloquinoxaline.

Construction of Functionalized Diarylacetylenes and Enynones

This compound is an ideal starting material for the synthesis of diarylacetylenes. The key step is the base-catalyzed retro-Favorskii elimination of acetone (B3395972) to unmask the terminal alkyne, 1-ethynyl-3-methylbenzene. nih.govresearchgate.net This terminal alkyne can then be readily coupled with a variety of aryl halides (Ar-X) via Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, to produce unsymmetrical diarylacetylenes in high yields. nih.govresearchgate.net

Furthermore, tertiary propargyl alcohols are classical precursors for the synthesis of enynones through the Meyer-Schuster or Rupe rearrangements. Under acidic conditions, this compound can rearrange to form the corresponding α,β-unsaturated ketone, 4-(3-methylphenyl)-3-buten-2-one. This transformation provides a direct route to functionalized enones, which are themselves important intermediates in organic synthesis.

Generation of 1,3-Aminoalcohols, 3-Hydroxyketones, and 3-Aminoketones

The propargyl alcohol functionality is amenable to various addition and rearrangement reactions to produce functionalized acyclic molecules. Gold-catalyzed hydroamination of propargylic alcohols with anilines can produce 3-hydroxyimines, which upon subsequent reduction, yield 1,3-amino alcohols. Alternatively, using a catalytic amount of aniline in the presence of a gold catalyst can lead directly to the formation of 3-hydroxyketones from propargylic alcohols. Selective synthesis of 3-aminoketones is also possible through a rearrangement/hydroamination pathway. These established methodologies are applicable to this compound for the generation of the corresponding substituted 1,3-aminoalcohols, 3-hydroxyketones, and 3-aminoketones.

Synthesis of 1,3-Oxazinan-2-ones

The synthesis of 1,3-oxazinan-2-ones, a class of cyclic carbamates, can be achieved through various synthetic routes. While direct conversion from this compound is not straightforward, the compound can serve as a precursor to key intermediates. For example, the alkyne can be transformed into a 1,3-aminoalcohol, as described in section 4.4. These 1,3-aminoalcohols are then common precursors for cyclization with phosgene, its derivatives, or other carbonyl sources to form the 1,3-oxazinan-2-one (B31196) ring system.

Introduction of Selenium-Containing Moieties (e.g., Arylselanyl Triazoles)

A significant application of propargyl alcohols is in the synthesis of organoselenium compounds. Specifically, selenium-containing carbinols, which can be prepared from this compound, are used as starting materials for the one-pot synthesis of 4-arylselanyl-1H-1,2,3-triazoles. mdpi.com The reaction proceeds by first generating a terminal selanylacetylene in situ, which then undergoes a copper-catalyzed cycloaddition with an organic azide (B81097). mdpi.com Studies on the scope of this reaction have shown that the electronic properties of the aryl group on the selenium moiety have a minor influence on the reaction outcome. However, electron-donating groups in the para-position tend to increase reactivity. mdpi.com For instance, the reaction of 2-methyl-4-(p-tolylselanyl)but-3-yn-2-ol afforded the corresponding triazole in 66% yield, while a substrate with a meta-trifluoromethyl group gave a lower yield of 45%. mdpi.com

| Aryl Group (Ar) on Selenium | Product | Yield (%) |

|---|---|---|

| 4-MeOC₆H₄ | 4b | 75 |

| 4-MeC₆H₄ (p-tolyl) | 4c | 66 |

| 4-BrC₆H₄ | 4d | 59 |

| 4-FC₆H₄ | 4e | 55 |

| 3-CF₃C₆H₄ | 4f | 45 |

Computational Chemistry and Theoretical Investigations of Arylalkynols

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol are not documented, research on related aryl-substituted alkynes provides a framework for understanding potential transformations. For instance, DFT calculations have been instrumental in elucidating the driving forces behind the Rh-catalyzed [2 + 2 + 2] cycloaddition reactions between aryl-substituted 1,6-diynes and monoynes. These studies reveal that noncovalent interactions (NCIs), such as π-π and C-H···π interactions, play a crucial role in stabilizing the transition states during the rate-limiting steps, namely the formation of the rhodacycle and the subsequent insertion of the monoyne. It is plausible that DFT analysis of reactions involving this compound would similarly highlight the importance of such noncovalent interactions in governing reaction pathways and energetics.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and intermolecular interactions of various arylalkynols have been elucidated through X-ray crystallography and computational methods. These studies provide a robust model for predicting the solid-state behavior of this compound.

Hydrogen Bonding Networks

A predominant feature in the crystal packing of related arylalkynols is the formation of hydrogen bonds involving the hydroxyl group. For example, in the crystal structure of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, hydroxy-O-H···O(hydroxy) hydrogen bonds lead to the formation of hexameric clusters. chemicalbook.comchemsrc.com Similarly, in 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, molecules are connected via O-H···O hydrogen bonds, forming one-dimensional strands. chemicalbook.comtcichemicals.com It is highly probable that this compound would also exhibit significant O-H···O hydrogen bonding, organizing the molecules into distinct supramolecular architectures in the solid state. Computational chemistry confirms a significant energy, primarily electrostatic in nature, is associated with these hydroxy-O–H⋯O(hydroxy) hydrogen bonds. chemsrc.com

C-H···π Interactions

In addition to classical hydrogen bonds, weaker C-H···π interactions contribute to the stabilization of the crystal lattice in arylalkynols. In the case of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, both (aryl)C-H···π(aryl) and (methyl)C-H···π(acetylene) contacts are observed, which help in organizing the one-dimensional hydrogen-bonded strands. chemicalbook.comtcichemicals.com The presence of both an aromatic ring and methyl groups in this compound suggests that similar C-H···π interactions would be a key feature of its crystal packing.

Conformational Analysis and Energetic Profiles

The molecular structure of arylalkynols often features a nearly coplanar arrangement of the aromatic ring and the C≡C-C group. chemicalbook.comtcichemicals.com In 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, the deviation from the least-squares plane of these atoms is minimal. chemicalbook.comtcichemicals.com For the 4-nitrophenyl derivative, the nitro substituent is nearly co-planar with the benzene (B151609) ring. chemicalbook.comchemsrc.com A conformational analysis of this compound would likely reveal similar preferences for planar arrangements, driven by the electronic and steric effects of the substituents. DFT calculations would be essential to determine the energetic profiles of different conformers and to identify the most stable geometries of the molecule.

Prediction of Reactivity and Selectivity in Alkyne Functionalization

The functionalization of alkynes is a cornerstone of modern organic synthesis. Computational methods are increasingly used to predict the reactivity and selectivity of these transformations. For arylalkynols, the electronic properties of the aryl substituent can significantly influence the outcome of reactions. For example, in Rh-catalyzed cycloadditions, the electronic nature of the terminal substituents on both the diyne and monoyne affects the chemoselectivity. alchempharmtech.com Theoretical studies on the functionalization of this compound would likely focus on how the electron-donating nature of the meta-methyl group influences the reactivity of the alkyne moiety towards various reagents and catalysts, thereby guiding synthetic efforts to achieve desired products with high selectivity.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 3 Methylphenyl but 3 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol, providing detailed information about its atomic framework.

Structural Elucidation and Purity Assessment

The structural integrity and purity of this compound are unequivocally established using ¹H and ¹³C NMR spectroscopy. The spectra provide a distinct fingerprint of the molecule, allowing for the verification of its synthesis and the detection of any impurities.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts and multiplicities of the proton signals correspond directly to the compound's structure. The aromatic protons of the 3-methylphenyl (or m-tolyl) group typically appear as a multiplet in the range of δ 7.09-7.24 ppm. The methyl group attached to the phenyl ring shows a characteristic singlet at approximately δ 2.32 ppm. The two equivalent methyl groups of the tertiary alcohol moiety produce a sharp singlet at around δ 1.62 ppm, integrating to six protons. A broad singlet, often observed around δ 2.26 ppm, is characteristic of the hydroxyl proton. rsc.org

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The signals for the two quaternary carbons of the alkyne group are found at distinct chemical shifts, typically around δ 93.4 and δ 82.2 ppm. The carbon of the tertiary alcohol appears at approximately δ 65.5 ppm, while the carbons of the two equivalent methyl groups attached to it resonate at about δ 31.5 ppm. The aromatic carbons of the m-tolyl group display a set of signals corresponding to their unique electronic environments, including the methyl-substituted carbon and the alkyne-substituted carbon. rsc.org The methyl carbon on the phenyl ring has a chemical shift of about δ 21.1 ppm. rsc.org

The combination of these ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. The purity of the sample can be assessed by the absence of unassignable peaks in the spectra.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.09 - 7.24 | m | 4 H | Ar-H |

| 2.32 | s | 3 H | Ar-CH₃ |

| 2.26 | s, br | 1 H | -OH |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 137.9 | Ar-C |

| 132.2 | Ar-C |

| 129.1 | Ar-C |

| 128.6 | Ar-C |

| 128.1 | Ar-C |

| 122.5 | Ar-C |

| 93.4 | -C≡C- |

| 82.2 | -C≡C- |

| 65.5 | -C(OH)- |

| 31.5 | -C(CH₃)₂ |

Data sourced from reference rsc.org.

Mechanistic Probing via In-situ NMR Monitoring

In-situ NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms by acquiring spectra at various time points as a reaction proceeds within the NMR tube. This method allows for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of products in real-time.

For derivatives of this compound, this technique is particularly valuable for investigating reactions involving the alkyne functionality, such as cycloadditions, hydrogenations, or coupling reactions. For instance, in azide-alkyne cycloaddition reactions (a type of "click reaction"), in-situ monitoring can track the conversion of the alkyne and azide (B81097) to the corresponding triazole product. This provides crucial data for determining reaction rates, understanding the influence of catalysts, and identifying any transient intermediate species, thereby elucidating the reaction mechanism.

Advanced techniques like Signal Amplification By Reversible Exchange (SABRE) can be combined with in-situ NMR to hyperpolarize the signals of reactants and products. This enhancement in sensitivity is especially useful for monitoring reactions at low concentrations, which is often necessary when studying biological systems or expensive materials.

High-Resolution Mass Spectrometry (HRMS)

X-ray Single-Crystal Diffraction

X-ray single-crystal diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, as well as bond lengths, bond angles, and intermolecular interactions.

Definitive Molecular Structure Determination

Although a crystal structure for this compound has not been reported, analysis of closely related derivatives such as 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol and 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol provides a clear picture of the expected molecular geometry. researchgate.netresearchgate.net

These structures confirm the presence of a nearly linear alkyne C≡C bond. The di-methylhydroxy group and the substituted phenyl ring cap the two ends of the acetylene (B1199291) unit. researchgate.net The bond angles and lengths within the phenyl ring and the tertiary alcohol moiety are consistent with standard values for these functional groups. This technique provides unambiguous proof of connectivity and conformation in the solid state.

Analysis of Crystal Packing and Supramolecular Assembly

The study of crystal packing reveals how individual molecules arrange themselves in a crystal lattice, governed by non-covalent intermolecular forces such as hydrogen bonding and van der Waals interactions. The tertiary alcohol group in these compounds plays a crucial role in directing their supramolecular assembly.

A prominent feature in the crystal structures of related compounds is the formation of intermolecular O-H···O hydrogen bonds involving the hydroxyl groups. researchgate.netresearchgate.net In the case of the 4-nitro derivative, this interaction leads to the formation of remarkable hexameric clusters, where six molecules are linked into a 12-membered ring with a flattened chair shape. researchgate.net In the 4-methoxy analog, the O-H···O hydrogen bonds connect molecules into one-dimensional strands. researchgate.net

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "molecular fingerprint" that reveals its structural components. semanticscholar.orgacs.org

For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its primary functional groups: the hydroxyl (-OH) group, the internal alkyne (C≡C) bond, the aromatic ring, and alkyl (C-H) groups. Analysis of these characteristic peaks provides definitive evidence for the compound's structure.

Detailed Research Findings

The structural elucidation of acetylenic alcohols, such as this compound, relies heavily on the interpretation of their IR spectra. asianpubs.orgcyberleninka.ru The key vibrational modes observed are:

O-H Stretching: The presence of the tertiary alcohol is most prominently indicated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. For the closely related compound 2-methyl-3-butyn-2-ol (B105114), this peak is a defining feature of its spectrum. nist.gov

C-H Stretching (sp³ and sp²): Aliphatic C-H bonds from the two methyl groups at the C2 position and the methyl group on the tolyl ring exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2985-2870 cm⁻¹ range. Aromatic C-H stretching vibrations from the 3-methylphenyl group appear at wavenumbers just above 3000 cm⁻¹, usually between 3100 cm⁻¹ and 3000 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond of the internal alkyne is a key functional group. Disubstituted (internal) alkynes typically show a weak to medium, sharp absorption band in the range of 2260-2190 cm⁻¹. The intensity of this peak can be variable; in symmetrical or near-symmetrical alkynes, the peak may be very weak or absent due to a small change in the dipole moment during vibration. However, in an asymmetrical molecule like this compound, a discernible peak is expected. For the analogous compound 4-phenyl-2-methyl-3-butyn-2-ol, this vibration is clearly identifiable. nih.gov

C=C Stretching (Aromatic): The benzene (B151609) ring gives rise to several characteristic absorptions. Sharp, medium-intensity peaks from C=C bond stretching within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond results in a strong, distinct peak in the fingerprint region, typically between 1200 cm⁻¹ and 1100 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern. For a meta-substituted (1,3-disubstituted) ring, strong absorption bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

The collective presence and specific positions of these absorption bands allow for the unambiguous identification of this compound and can be used to distinguish it from its isomers and related derivatives.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

The following table summarizes the expected FT-IR absorption bands for the title compound based on established correlation tables and data from structurally similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H (sp³) | C-H Stretch | 2985 - 2870 | Medium to Strong |

| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2190 | Weak to Medium, Sharp |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium, Sharp |

| Tertiary Alcohol (C-O) | C-O Stretch | 1200 - 1100 | Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 750 | Strong |

Applications and Broader Research Impact in Organic Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol and its structural analogs are highly valued as versatile building blocks in organic synthesis. The presence of the terminal alkyne group allows for a wide array of chemical transformations, making it a key starting material for the synthesis of more complex molecules. The hydroxyl group also offers a reactive site for various functionalization reactions. This dual functionality enables chemists to construct intricate molecular architectures with a high degree of control.

One of the primary applications of this compound is in Sonogashira coupling reactions. In this type of reaction, the terminal alkyne couples with an aryl or vinyl halide in the presence of a palladium and copper co-catalyst system. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials.

An Intermediate in the Synthesis of Diverse Organic Compounds

Functioning as a crucial intermediate, this compound facilitates the synthesis of a diverse range of organic compounds. A key transformation involves the deprotection of the alkyne to generate a terminal arylalkyne. This is often achieved through a retro-Favorskii reaction, where the compound is treated with a base to eliminate acetone (B3395972), yielding the corresponding terminal alkyne.

These terminal arylalkynes are themselves valuable intermediates for further synthetic elaborations. They can undergo a variety of reactions, including cycloadditions, hydrofunctionalizations, and further coupling reactions, to produce a wide array of complex organic molecules. This step-wise approach, starting from this compound, provides a reliable and efficient pathway to valuable chemical entities.

A Component in the Development of Ligands for Metal Catalysis

The development of novel ligands is a cornerstone of advancements in metal catalysis. While direct utilization of this compound in ligand synthesis is not extensively documented, its derivatives, particularly the corresponding terminal arylalkynes, serve as precursors for the synthesis of various ligand architectures. The alkyne functionality can be incorporated into larger molecular frameworks to create ligands with specific electronic and steric properties.

For instance, the triple bond can be used as a rigid linker to connect different donor atoms, such as phosphorus or nitrogen, leading to the formation of bidentate or polydentate ligands. These ligands can then be coordinated to a metal center to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The modular nature of synthesizing ligands from alkyne precursors allows for the fine-tuning of the catalyst's properties to achieve desired reactivity and selectivity.

Contributions to the Synthesis of Functional Materials

The unique electronic and structural properties of arylalkynes make them attractive building blocks for the creation of functional materials with applications in electronics, optics, and polymer science.

Precursors for Diarylalkynes in Materials Science

Diarylalkynes are a class of organic compounds that have garnered significant interest in materials science due to their rigid, linear structures and extended π-conjugation. These properties make them suitable for applications in molecular wires, organic light-emitting diodes (OLEDs), and other electronic devices. This compound serves as a key precursor for the synthesis of these important materials. openaccesspub.org

The synthesis typically involves the deprotection of the starting material to the terminal alkyne, followed by a coupling reaction, such as the Glaser or Hay coupling, to form the symmetrical diarylalkyne. Asymmetrical diarylalkynes can also be prepared through sequential Sonogashira couplings. The ability to introduce different substituents on the aromatic rings allows for the tuning of the electronic and photophysical properties of the resulting diarylalkyne materials.

Application in Polymer Production and Functionalized Polymers

Alkynes are valuable monomers in the production of a variety of polymers. openaccesspub.org The polymerization of arylalkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. While the direct polymerization of this compound is not a common application, its deprotected terminal alkyne derivative can be polymerized using various transition metal catalysts.

Furthermore, the alkyne functionality can be incorporated into existing polymer backbones to create functionalized polymers. This can be achieved through post-polymerization modification, where a polymer with reactive side chains is treated with an alkyne-containing molecule. This approach allows for the introduction of specific functionalities, such as the tertiary alcohol group present in the parent molecule, which can alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and adhesive properties.

Emerging Roles in Environmental Remediation

While the direct application of this compound in environmental remediation is not yet established, the broader class of alkyne-containing compounds is being explored for such purposes. The reactivity of the triple bond can be harnessed for the degradation of pollutants. For instance, some bacterial species have shown the ability to biodegrade alkynes found in diesel fuel, suggesting a potential for bioremediation strategies. researchgate.net

Additionally, alkyne-functionalized materials, such as polymers and porous organic frameworks, are being investigated for their potential in capturing and removing pollutants from water and air. The alkyne groups can act as binding sites for heavy metals or can be used to create materials with high surface areas for the adsorption of organic pollutants. Further research in this area may reveal novel environmental applications for compounds like this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.